molecular formula C14H21NO3 B14394158 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 89479-82-3

4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

Cat. No.: B14394158
CAS No.: 89479-82-3
M. Wt: 251.32 g/mol
InChI Key: SHDDIPNNNQDFJG-UHFFFAOYSA-N
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Description

4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a diethoxyethyl group in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.

    Pyran: A six-membered ring containing one oxygen atom.

    Pyrazole: A five-membered ring with two nitrogen atoms.

Uniqueness

4-(2,2-Diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity compared to simpler heterocycles .

Properties

CAS No.

89479-82-3

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

4-(2,2-diethoxyethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine

InChI

InChI=1S/C14H21NO3/c1-3-16-13(17-4-2)10-11-7-9-18-12-6-5-8-15-14(11)12/h5-6,8,11,13H,3-4,7,9-10H2,1-2H3

InChI Key

SHDDIPNNNQDFJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1CCOC2=C1N=CC=C2)OCC

Origin of Product

United States

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